molecular formula C20H23N3O2 B4246217 N-({1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE

N-({1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE

Cat. No.: B4246217
M. Wt: 337.4 g/mol
InChI Key: ZTBFIRWPTTWPDG-UHFFFAOYSA-N
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Description

The compound N-({1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE is a complex organic molecule that features a benzimidazole core linked to an ethylphenoxy group and a formamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions to form benzimidazole. The next step involves the alkylation of benzimidazole with 3-(4-ethylphenoxy)propyl bromide in the presence of a base such as potassium carbonate. Finally, the formamide group is introduced through a reaction with formic acid or a formamide derivative under suitable conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-({1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylphenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole analogs.

Scientific Research Applications

N-({1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE: has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethylphenoxy group may enhance the compound’s binding affinity and specificity, while the formamide moiety could contribute to its overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-ethylphenoxy)propyl]-1H-imidazole
  • 1-[3-(4-ethylphenoxy)propyl]-1H-1,3-benzodiazol-2-amine

Uniqueness

N-({1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-[[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-2-16-8-10-17(11-9-16)25-13-5-12-23-19-7-4-3-6-18(19)22-20(23)14-21-15-24/h3-4,6-11,15H,2,5,12-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBFIRWPTTWPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-({1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE
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